molecular formula C13H14N4O B1410538 5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1962540-59-5

5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1410538
M. Wt: 242.28 g/mol
InChI Key: KWHJNCSTFVVSAT-UHFFFAOYSA-N
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Description

The compound “5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to an ethoxyphenyl group at the 1-position and a nitrile group at the 4-position . The 3-position of the pyrazole ring is substituted with a methyl group .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, nucleophilic substitutions, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile” would depend on the specific structure of the compound. Generally, pyrazoles are stable compounds. They are aromatic and can participate in π-stacking interactions .

Scientific Research Applications

Synthesis and Chemical Reactions

This compound serves as a key intermediate in synthetic chemistry, facilitating the formation of diverse heterocyclic compounds. For instance, it has been utilized in the synthesis of 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles and unexpected 1H-pyrazolo[3,4-d]pyrimidine derivatives during attempts to obtain substituted tetrazoles, showcasing its versatility in generating novel chemical structures (Faria et al., 2013). Such reactions highlight the compound's significance in developing new molecular frameworks, which can be pivotal for pharmaceutical and agrochemical research.

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Research indicates that novel Schiff bases synthesized from related compounds exhibit significant antimicrobial activity, suggesting potential for the development of new antimicrobial agents (Puthran et al., 2019).

Corrosion Inhibition

Pyrazole derivatives, including those related to 5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, have been investigated for their corrosion inhibition performance. These compounds have shown high efficacy in protecting mild steel against corrosion in acidic solutions, which could have significant industrial applications (Yadav et al., 2016).

Advanced Material Synthesis

The compound also finds application in the synthesis of advanced materials, such as novel dyes and functionalized heterocycles, which can have various technological and industrial applications, including electronics and photonics (Tao et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

5-amino-1-(4-ethoxyphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-3-18-11-6-4-10(5-7-11)17-13(15)12(8-14)9(2)16-17/h4-7H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHJNCSTFVVSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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